3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolo-pyridines. These compounds are characterized by a fused ring system that includes a triazole and a pyridine moiety. The compound's unique structure imparts various chemical properties and potential applications in medicinal chemistry and materials science.
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can be classified as:
The synthesis of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through several methods. A common approach involves the reaction of appropriate hydrazines with carbonyl compounds under acidic conditions to form the triazole ring.
The molecular structure of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine features a triazole ring fused with a pyridine ring. The ethyl group is attached at the triazole nitrogen.
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can participate in various chemical reactions typical for heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
The mechanism of action for 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine in biological systems is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds in this class may exhibit activities such as:
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has potential applications in several fields:
Triazolo-pyridine hybrids represent a structurally diverse class of nitrogen-rich heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad-spectrum biological activities. These hybrids merge the physicochemical properties of the triazole ring—known for its metabolic stability and hydrogen-bonding capabilities—with the π-deficient pyridine system, which enhances molecular interactions with biological targets. The 3-ethyl-substituted derivative (CAS 1779747-64-6) exemplifies this scaffold, featuring a partially saturated pyridine ring that confers conformational flexibility while maintaining planar aromatic character in the triazole moiety. This structural duality enables targeted interactions with enzymatic pockets, positioning such compounds as versatile building blocks for drug discovery [1] [5].
The [1,2,3]triazolo[4,5-c]pyridine core exhibits distinct isomeric forms and substitution patterns that govern its physicochemical behavior. Key structural features include:
Table 1: Structural Attributes of Selected Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation Level |
---|---|---|---|---|
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | C₇H₁₂N₄ | 152.20 | N1-Ethyl | Partially saturated pyridine |
3H-[1,2,3]Triazolo[4,5-c]pyridine-7-carboxylic acid | C₆H₄N₄O₂ | 164.12 | C7-Carboxylic acid | Aromatic |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | C₉H₈N₄ | 172.18 | N3-Ethyl, C6-Cyano | Aromatic |
The pharmacological relevance of this scaffold spans multiple therapeutic areas, driven by its ability to engage diverse biological targets:
Table 2: Therapeutic Applications of Triazolo-Pyridine Hybrids
Therapeutic Area | Target/Mechanism | Biological Activity | Structural Determinants |
---|---|---|---|
Diabetes (Type 2) | GPR119 agonism | cAMP-mediated insulin secretion (EC₅₀: 65–4 nM) | N1-Alkyl, C6/C7 hydrophilic substituents |
Antimicrobial | Lanosterol demethylase/DNA gyrase | Fungicidal, bactericidal (MIC: <2 µg/mL for S. aureus) | Planar triazole, lipophilic C3 substitutions |
Neurological Disorders | mGluR2 modulation | Anticonvulsant, anxiolytic (in vivo models) | C7-Arylpiperidine, halogenated aryl groups |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7